2-(Difluoromethoxy)-1,3,5-trifluoro-benzene

Description

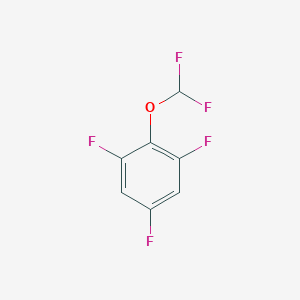

2-(Difluoromethoxy)-1,3,5-trifluoro-benzene (CAS: Not explicitly provided in evidence) is a fluorinated aromatic compound characterized by three fluorine atoms at the 1, 3, and 5 positions of the benzene ring and a difluoromethoxy (-OCF$_2$H) group at the 2-position. This substitution pattern confers unique electronic and steric properties, making it valuable in pharmaceutical intermediates, agrochemicals, and materials science. Its synthesis typically involves halogenation and etherification reactions, as seen in related compounds like 1-bromo-3-(difluoromethoxy)benzene (CAS: 262587-05-3, ) and derivatives involving fluorinated aryl ethers .

Properties

IUPAC Name |

2-(difluoromethoxy)-1,3,5-trifluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFIFHMLFKEWIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)OC(F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of a trifluorobenzene derivative using difluoromethylating agents such as difluoromethyl phenyl sulfone under specific reaction conditions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale difluoromethylation reactions using robust and scalable processes. These methods ensure high yields and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethoxy)-1,3,5-trifluoro-benzene undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the trifluoro groups.

Oxidation and Reduction Reactions: The presence of fluorine atoms can influence the oxidation and reduction behavior of the compound.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

- Building Block for Drug Synthesis : This compound serves as a crucial building block in the synthesis of fluorinated pharmaceuticals. The incorporation of fluorine atoms can enhance the metabolic stability and bioactivity of drug candidates, making them more effective against various diseases.

- Antimicrobial and Anticancer Properties : Research has indicated that compounds with fluorinated substituents often exhibit significant biological activity, including potential antimicrobial and anticancer effects. The electronic characteristics of fluorine may improve binding affinity to biological targets, which is essential in drug design .

Case Study: Binding Affinity

- Studies focusing on the interactions of 2-(Difluoromethoxy)-1,3,5-trifluoro-benzene with specific biological systems have shown enhanced binding affinity to various targets. This characteristic is attributed to the unique spatial arrangement and electronic properties conferred by the difluoromethoxy and trifluoromethyl groups .

Material Science

Polymer Chemistry

- Fluorinated Polymers : The compound is utilized in the development of novel fluorinated polymers that exhibit improved thermal stability and chemical resistance. These materials are increasingly important in industries such as electronics and coatings.

- Surface Modifications : The unique properties of this compound allow it to be used in surface modification applications to enhance hydrophobicity or oleophobicity in various substrates .

Synthetic Chemistry

Reagent Development

- The compound is also explored as a reagent in synthetic chemistry for introducing difluoromethoxy and trifluoromethoxy groups into organic molecules. Recent advancements include visible-light photoredox catalysis methods that facilitate the synthesis of tri- and difluoromethyl ethers .

Synthesis Techniques

- Various synthetic routes have been developed for producing this compound. These methods often involve electrophilic substitutions or coupling reactions that leverage the reactivity of the fluorinated groups .

Environmental Applications

Agrochemicals

- The incorporation of fluorinated compounds like this compound into agrochemicals has shown promise due to their enhanced efficacy and stability under environmental conditions. This application is crucial for developing more effective pesticides and herbicides with reduced environmental impact .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Building block for pharmaceuticals | Enhanced bioactivity and metabolic stability |

| Material Science | Development of fluorinated polymers | Improved thermal stability and chemical resistance |

| Synthetic Chemistry | Reagent for introducing functional groups | Facilitates novel synthesis methods |

| Environmental Applications | Use in agrochemicals | Increased efficacy with reduced environmental impact |

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-1,3,5-trifluoro-benzene involves its interaction with molecular targets through its fluorine atoms. The electron-withdrawing effects of the fluorine atoms can influence the compound’s reactivity and interactions with biological molecules. This can lead to changes in molecular pathways and biological activities .

Comparison with Similar Compounds

1,3,5-Trifluoro-2,4,6-Triiodobenzene (C$6$F$3$I$_3$)

- Structure : Features three fluorine and three iodine atoms on the benzene ring.

- Crystal Interactions : Forms halogen bonds (C–I⋯O) and π–π stacking in cocrystals, as observed in a three-component cocrystal with pyridine N-oxide and water .

- Key Differences :

- The iodine substituents introduce stronger halogen-bonding capacity compared to the difluoromethoxy group in the target compound.

- Higher molecular weight (407.81 g/mol vs. ~212 g/mol estimated for the target compound) and reduced solubility in polar solvents due to iodine’s hydrophobic nature.

2-(Chloromethyl)-1,3,5-Trifluorobenzene (C$7$H$4$ClF$_3$)

- Structure : Contains a chloromethyl (-CH$_2$Cl) group at the 2-position and fluorine atoms at 1, 3, and 5 positions.

- Physical Properties :

- Reactivity : The chloromethyl group enhances electrophilic substitution reactivity, unlike the electron-withdrawing difluoromethoxy group, which directs further substitutions meta .

5-[(4-Bromo-2,6-Difluorophenyl)Difluoromethoxy]-1,2,3-Trifluorobenzene (CAS: 511540-64-0)

- Structure : A polyfluorinated derivative with a bromine atom and additional fluorine substitutions.

- Properties :

- Applications : Likely used in advanced material synthesis, contrasting with the simpler 2-(difluoromethoxy)-1,3,5-trifluoro-benzene, which is more suited for pharmaceutical intermediates.

1-Bromo-3-(Difluoromethoxy)Benzene (CAS: 262587-05-3)

- Structure : Bromine at position 1 and difluoromethoxy at position 3.

- Synthetic Relevance : Serves as a precursor in cross-coupling reactions, leveraging bromine’s leaving-group capability. The absence of trifluorination reduces steric hindrance compared to the target compound .

Data Tables

Table 1: Comparative Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Functional Groups |

|---|---|---|---|---|

| This compound* | ~212 (estimated) | N/A | ~1.5 (estimated) | -OCF$_2$H, -F |

| 2-(Chloromethyl)-1,3,5-trifluorobenzene | 180.56 | 162.9 | 1.4 | -CH$_2$Cl, -F |

| 1,3,5-Trifluoro-2,4,6-triiodobenzene | 407.81 | N/A | N/A | -F, -I |

| 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene | 389.06 | N/A | N/A | -Br, -F, -OCF$_2$ |

*Estimated based on structural analogs.

Research Findings and Trends

- Synthetic Methods : The synthesis of fluorinated aromatics often employs sodium metabisulfite and halogenated intermediates under inert atmospheres, as seen in related benzimidazole derivatives ().

- Crystallography : Compounds like 1,3,5-trifluoro-2,4,6-triiodobenzene exhibit directional C–I⋯O interactions, while the target compound’s packing may rely more on C–F⋯O and van der Waals forces due to the absence of iodine .

- Computational Insights : The Boys-Bernardi method () could model intermolecular interactions in these systems, predicting stability trends influenced by fluorine’s electronegativity.

Biological Activity

2-(Difluoromethoxy)-1,3,5-trifluoro-benzene is a fluorinated aromatic compound notable for its unique physicochemical properties due to the presence of multiple fluorine atoms. This compound has garnered attention in medicinal chemistry and materials science for its potential biological activities, particularly in antimicrobial and anticancer applications. The incorporation of difluoromethoxy and trifluoromethyl groups significantly alters the compound's interaction with biological systems, enhancing its efficacy as a therapeutic agent.

Chemical Structure and Properties

The molecular structure of this compound features a benzene ring substituted with a difluoromethoxy group and three trifluoromethyl groups. This configuration imparts distinctive electronic characteristics that can enhance binding affinity to various biological targets.

Antimicrobial Properties

Research indicates that fluorinated compounds like this compound exhibit significant antimicrobial activity. The unique electronic properties of fluorinated compounds can enhance their interaction with microbial membranes or enzymes, leading to increased efficacy against bacterial strains. For instance, studies have shown that similar fluorinated compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria by disrupting their cellular processes.

Anticancer Potential

The anticancer properties of this compound have been investigated in various cancer cell lines. The compound's ability to modulate biological pathways makes it a candidate for further research in cancer therapeutics. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways or enzymes crucial for tumor growth .

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The fluorinated groups enhance its binding affinity to proteins or enzymes, potentially leading to modulation of their activity. This can result in altered pharmacokinetics and distribution within biological systems, contributing to its therapeutic effects .

Case Studies and Research Findings

Several studies have explored the biological activity of fluorinated compounds similar to this compound:

- Antimicrobial Study : A study focusing on the antimicrobial activity of fluorinated benzene derivatives demonstrated that compounds with similar structures exhibited potent activity against resistant bacterial strains. The study highlighted the importance of fluorine substitution in enhancing antimicrobial efficacy.

- Cancer Cell Line Analysis : In vitro studies on various cancer cell lines (e.g., MCF-7 and MDA-MB-231) showed that certain fluorinated compounds induced significant cytotoxic effects. These findings suggest that this compound may share similar properties and warrant further investigation .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the common synthetic routes for preparing 2-(difluoromethoxy)-1,3,5-trifluoro-benzene, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves halogenation and substitution reactions on a benzene ring. A key strategy is nucleophilic aromatic substitution (NAS) using fluorinating agents (e.g., KF or CsF) under anhydrous conditions. For example, coupling reactions with ethynyltrimethylsilane, as seen in fluoro-graphdiyne (FGDY) synthesis, can introduce trifluoromethyl groups . To optimize yield:

- Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Control temperature (60–120°C) to balance reaction kinetics and side-product formation.

- Purify via fractional crystallization or column chromatography using hexane/ethyl acetate gradients.

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how do fluorine atoms influence interpretation?

Methodological Answer:

- ¹⁹F NMR : Critical for identifying chemical environments of fluorine atoms. The difluoromethoxy group (-OCF₂) appears as a triplet (²J₆-F ~250 Hz) due to coupling with adjacent fluorines .

- X-ray Crystallography : Resolves spatial arrangement, as demonstrated in halogen-bonded cocrystals (e.g., C6F3I3·C5H5NO) . Fluorine’s electronegativity reduces electron density, complicating peak assignments in mass spectrometry (e.g., fragmentation patterns).

Advanced: How can researchers address regioselectivity challenges when introducing multiple electron-withdrawing groups (e.g., difluoromethoxy and trifluoromethyl) on a benzene ring?

Methodological Answer:

Regioselectivity is governed by directing effects. For example:

- Stepwise Synthesis : Introduce trifluoromethyl groups first (meta-directing), followed by difluoromethoxy (ortho/para-directing). Use protecting groups (e.g., tert-butyl) to block undesired positions .

- Catalytic Methods : Transition-metal catalysts (Pd/Cu) enable selective cross-coupling, as seen in ethynyl-substituted benzene derivatives .

Advanced: What strategies are recommended for analyzing conflicting NMR and mass spectrometry data in derivatives of this compound?

Methodological Answer:

- Cross-Validation : Combine ¹H/¹⁹F NMR with high-resolution mass spectrometry (HRMS) to resolve ambiguities. For example, isotopic labeling (e.g., deuterated analogs) clarifies fragmentation pathways .

- Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts and fragmentation patterns, aligning with experimental data .

Advanced: How does the difluoromethoxy group influence intermolecular interactions in crystal engineering applications?

Methodological Answer:

The difluoromethoxy group enhances dipole interactions and participates in halogen bonding. In cocrystals (e.g., 1,3,5-trifluoro-2,4,6-triiodobenzene–pyridine N-oxide), fluorine atoms form directional C–F⋯O interactions (~2.8 Å) and π–π stacking (~3.5 Å spacing) . These interactions stabilize supramolecular architectures, useful in designing porous materials.

Basic: What are the key stability considerations for storing and handling this compound under laboratory conditions?

Methodological Answer:

- Moisture Sensitivity : Store under inert gas (Ar/N₂) in sealed amber vials to prevent hydrolysis.

- Thermal Stability : Avoid temperatures >100°C to prevent decomposition into fluorinated byproducts (e.g., HF gas) .

- Safety Protocols : Use fluoropolymer-lined containers to minimize reactivity with glass surfaces.

Advanced: What computational modeling approaches are validated for predicting the reactivity of polyhalogenated benzene derivatives like this compound?

Methodological Answer:

- DFT Calculations : Predict reaction pathways (e.g., NAS activation energies) using Gaussian or ORCA software. Basis sets like 6-311++G(d,p) account for fluorine’s electronegativity .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics, validated against experimental yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.